![molecular formula C12H16ClN5O2S B043774 N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide hydrochloride CAS No. 92564-34-6](/img/structure/B43774.png)
N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide hydrochloride
Overview
Description
N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide hydrochloride, also known as GISA, is an organosulfur compound that has been used in scientific research for a variety of applications. It is a colorless solid that is soluble in water and has a melting point of 156-157°C. GISA is a derivative of the amino acid guanidinoacetic acid and is used as an intermediate in the synthesis of other compounds. It has been studied for its potential therapeutic applications, as well as its potential use in biochemistry and physiology.
Scientific Research Applications
- HA-1004 hydrochloride acts as an intracellular calcium antagonist, leading to vascular smooth muscle (VSM) relaxation in vitro .
- Researchers have studied its hemodynamic effects through intravenous infusions in vivo .
- It has been investigated for its effects on self-renewing and multipotent neural stem cells (NSCs) in the mammalian brain .
- Researchers explore its impact on cellular signaling pathways, particularly those related to protein kinases .
- HA-1004 hydrochloride has been screened for its effects on gene function and molecular mechanisms in these parasites .
- Investigating its impact on blood vessels, endothelial function, and blood pressure regulation is essential .
Vascular Smooth Muscle Relaxation
Neural Stem Cell Research
Cyclic Nucleotide-Dependent Protein Kinase Inhibition
Plasmodium falciparum Studies
Cardiovascular Research
Inflammation and Immune Responses
properties
IUPAC Name |
2-[2-(isoquinolin-5-ylsulfonylamino)ethyl]guanidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S.ClH/c13-12(14)16-6-7-17-20(18,19)11-3-1-2-9-8-15-5-4-10(9)11;/h1-5,8,17H,6-7H2,(H4,13,14,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGJQAFPKZZOIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00919108 | |
Record name | N-(2-Carbamimidamidoethyl)isoquinoline-5-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00919108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide hydrochloride | |
CAS RN |
92564-34-6 | |
Record name | HA-1004 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092564346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Carbamimidamidoethyl)isoquinoline-5-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00919108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.